molecular formula C20H17N3O4S B3008008 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 897759-46-5

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3008008
CAS No.: 897759-46-5
M. Wt: 395.43
InChI Key: QBZAWTAMKFASPT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a 2,5-dioxopyrrolidin-1-yl group and an N-linked 4-methoxy-7-methyl-1,3-benzothiazol-2-yl moiety. The dioxopyrrolidinyl group introduces electron-withdrawing properties, while the methoxy and methyl substituents on the benzothiazole ring enhance solubility and modulate steric interactions.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-11-3-8-14(27-2)17-18(11)28-20(21-17)22-19(26)12-4-6-13(7-5-12)23-15(24)9-10-16(23)25/h3-8H,9-10H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZAWTAMKFASPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a hybrid molecule that combines elements of benzothiazole and pyrrolidine structures. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant effects. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

PropertyValue
Molecular Formula C₁₅H₁₅N₃O₄S
CAS Number 868368-49-4
Molecular Weight 315.35 g/mol
Structure Chemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspases (caspase-3, -8, and -9), which are critical for programmed cell death .
    • Molecular docking studies suggest that it may interact with vascular endothelial growth factor receptor (VEGFR-2), a key target in cancer therapy .
  • Case Study :
    • In vitro studies demonstrated significant antiproliferative effects against gastrointestinal cancer cells, with IC50 values indicating effective concentration ranges .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Spectrum of Activity :
    • It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus and Escherichia coli .
    • Comparative studies indicate that it outperforms some standard antibiotics in inhibiting bacterial growth .
  • Research Findings :
    • A study reported that derivatives of benzothiazole displayed excellent antibacterial activity, supporting the potential of this compound as an antimicrobial agent .

Anticonvulsant Activity

The anticonvulsant properties of derivatives related to this compound have been explored:

  • Protective Effects :
    • Research indicates that similar pyrrolidine derivatives exhibit broad-spectrum protective activity in seizure models, suggesting potential efficacy in treating epilepsy .
    • The lead compounds demonstrated significant efficacy in various seizure models, indicating their multitargeted action mechanisms .

Toxicity Studies

Understanding the toxicity profile is crucial for evaluating the safety of new compounds:

  • Zebrafish Embryo Toxicity :
    • A study assessing the toxicity of related compounds on zebrafish embryos indicated varying levels of toxicity, with some derivatives showing acceptable safety profiles while maintaining biological activity .

Scientific Research Applications

Monoclonal Antibody Production

One of the most significant applications of this compound is in enhancing monoclonal antibody (mAb) production. Research indicates that derivatives of this compound, particularly those related to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, can improve mAb yields in Chinese hamster ovary (CHO) cell cultures. The compound has been shown to:

  • Suppress cell growth while increasing cell-specific glucose uptake.
  • Enhance intracellular ATP levels, crucial for energy metabolism during antibody production.
  • Control the level of galactosylation in N-linked glycans, impacting the quality of therapeutic antibodies .

Anticancer Activity

The benzothiazole component of the compound is associated with anticancer properties. Studies have demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxopyrrolidine moiety may enhance these effects by improving the compound's solubility and bioavailability .

Antimicrobial Properties

Research suggests that compounds containing the dioxopyrrolidine structure can possess antimicrobial activity. This makes them potential candidates for developing new antibiotics or antifungal agents. The specific interactions of the compound with microbial targets need further investigation to elucidate its mechanism of action .

Case Study 1: Enhanced Monoclonal Antibody Production

A study published in Biologics Technology Research Laboratories highlighted the effectiveness of related compounds in increasing mAb production in CHO cells. The research showed that these compounds could significantly boost productivity while maintaining cell viability, suggesting a promising avenue for biopharmaceutical manufacturing .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines revealed that derivatives similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibited potent cytotoxicity. These findings indicate potential for developing new cancer therapies based on this scaffold .

Summary Table of Applications

ApplicationDescriptionReferences
Monoclonal Antibody ProductionEnhances yield and quality in CHO cells; controls glycosylation levels
Anticancer ActivityExhibits cytotoxic effects against cancer cell lines
Antimicrobial PropertiesPotential candidate for new antibiotics; requires further research

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Benzamide Substituent Benzothiazole Substituent Key Functional Groups Biological Activity/Inferences
Target Compound 4-(2,5-dioxopyrrolidin-1-yl) 4-methoxy-7-methyl Dioxopyrrolidinyl, methoxy, methyl Potential modulation of mAb production or glycosylation (inferred from analogs)
MPPB () 4-(2,5-dimethylpyrrol-1-yl) Not explicitly stated Dimethylpyrrole Enhances mAb production by 20–30%, suppresses galactosylation
4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide () 4-(2,5-dioxopyrrolidin-1-yl) 3-ethyl-4,6-difluoro Dioxopyrrolidinyl, ethyl, difluoro Fluorine substituents likely increase lipophilicity and membrane permeability
N-[2-(dimethylamino)ethyl] Derivative () 3-(2,5-dioxopyrrolidin-1-yl) 4-methoxy-7-methyl (+ dimethylaminoethyl) Dioxopyrrolidinyl, methoxy, methyl, dimethylaminoethyl Aminoethyl group may alter pharmacokinetics (e.g., solubility, half-life)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl) Analog () 4-(2,5-dioxopyrrolidin-1-yl) [1,3]dioxolo[4,5-f] fused ring Dioxopyrrolidinyl, dioxolo fused ring Fused dioxolo ring may enhance π-π stacking or enzyme binding

Structure-Activity Relationship (SAR) Insights

Dioxopyrrolidinyl vs. Dimethylpyrrole: The target compound’s dioxopyrrolidinyl group (electron-withdrawing) contrasts with MPPB’s dimethylpyrrole (electron-donating). MPPB’s dimethylpyrrole was critical for enhancing mAb production, suggesting that the dioxopyrrolidinyl group in the target compound may prioritize stability over potency .

Fluorine and Ethyl Groups: Fluorination in ’s analog increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Ethyl groups could prolong half-life via reduced metabolic clearance .

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